molecular formula C10H6FNO2 B2574774 4-Fluoroisoquinoline-1-carboxylic acid CAS No. 2225878-70-4

4-Fluoroisoquinoline-1-carboxylic acid

Cat. No.: B2574774
CAS No.: 2225878-70-4
M. Wt: 191.161
InChI Key: XEXCDWRCIMYVRU-UHFFFAOYSA-N
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Description

4-Fluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 4-position and a carboxylic acid group at the 1-position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of a Grignard reagent derived from 4-fluoroisoquinoline. This reaction typically involves the addition of carbon dioxide to the Grignard reagent, followed by protonation to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted processes, which facilitate the condensation of isatins with sodium pyruvate to form quinoline-2,4-dicarboxylic acid. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated and non-fluorinated isoquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Fluoroisoquinoline-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of target pathways. This makes it a valuable tool in the study of biochemical processes and drug development .

Comparison with Similar Compounds

  • 4-Fluoroquinoline-1-carboxylic acid
  • 4-Fluoroisoquinoline
  • 4-Fluoroquinoline

Uniqueness: 4-Fluoroisoquinoline-1-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-fluoroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXCDWRCIMYVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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